REACTION_CXSMILES
|
[O:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[CH2:4][CH:3]([C:11]([OH:13])=O)[CH2:2]1.[CH2:14]([NH2:17])[CH:15]=[CH2:16]>C(O)C>[CH2:14]([NH:17][C:11]([CH:3]1[CH2:4][C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[O:1][CH2:2]1)=[O:13])[CH:15]=[CH2:16]
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Name
|
|
Quantity
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5 g
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Type
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reactant
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Smiles
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O1CC(CC2=C1C=CC=C2)C(=O)O
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Name
|
|
Quantity
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5.7 g
|
Type
|
reactant
|
Smiles
|
C(C=C)N
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Name
|
|
Quantity
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50 mL
|
Type
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solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Stripping of the solvent, followed by charcoal treatment of the product and recrystallization of the treated product from ether-hexane
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Type
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CUSTOM
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Details
|
gave 2
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Name
|
|
Type
|
|
Smiles
|
C(C=C)NC(=O)C1COC2=C(C1)C=CC=C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |